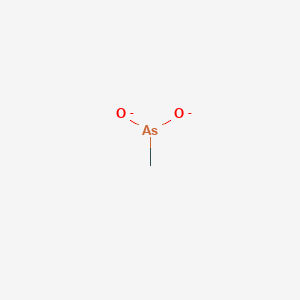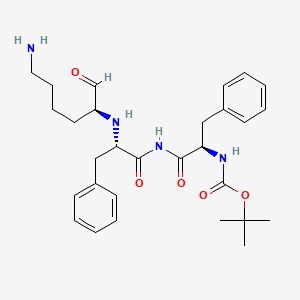
Methyl(dioxido)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(dioxido)arsane, also known as methylarsenic acid, is an organoarsenic compound with the chemical formula CH₃AsO₂. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a methyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(dioxido)arsane can be synthesized through several methods. One common approach involves the reaction of methyl iodide with sodium arsenite in an aqueous medium. The reaction proceeds as follows:
CH3I+Na3AsO3→CH3AsO2+3NaI
Another method involves the reduction of methylated arsenic acids using sodium borohydride (NaBH₄) under acidic conditions. This method is particularly useful for generating volatile arsanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(dioxido)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylarsinic acid.
Reduction: Reduction with sodium borohydride produces volatile arsanes.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) is commonly used under acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid.
Reduction: Volatile arsanes such as methylarsane and dimethylarsane.
Substitution: Depending on the nucleophile, different substituted arsenic compounds can be formed.
Aplicaciones Científicas De Investigación
Methyl(dioxido)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of methyl(dioxido)arsane involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also undergo methylation and demethylation reactions, which are important for its metabolism and detoxification in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Arsane (AsH₃): A simple hydride of arsenic.
Methylarsane (CH₃AsH₂): A methylated derivative of arsane.
Dimethylarsane ((CH₃)₂AsH): A dimethylated derivative of arsane.
Trimethylarsane ((CH₃)₃As): A trimethylated derivative of arsane.
Uniqueness
Methyl(dioxido)arsane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form volatile arsanes and its applications in different fields make it a compound of significant interest. Compared to other similar compounds, it has distinct reactivity and applications, particularly in the context of its oxidation and reduction reactions .
Propiedades
Fórmula molecular |
CH3AsO2-2 |
|---|---|
Peso molecular |
121.955 g/mol |
Nombre IUPAC |
methyl(dioxido)arsane |
InChI |
InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2 |
Clave InChI |
OMPSDEOAXJHSLH-UHFFFAOYSA-N |
SMILES |
C[As]([O-])[O-] |
SMILES canónico |
C[As]([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)
![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)

![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)

![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1233983.png)


![(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine](/img/structure/B1233986.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)

![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)
